molecular formula C14H17N3O3 B11811912 Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate

Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate

Cat. No.: B11811912
M. Wt: 275.30 g/mol
InChI Key: GACCYJKXZRFYAP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is a chemical compound of significant interest in medicinal and organic chemistry research. It features a 1,2,4-triazole moiety, a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . The 1,2,4-triazole core is a known pharmacophore present in a wide range of therapeutic agents, including antifungal drugs (e.g., fluconazole), anticonvulsants, and anticancer agents like anastrozole . This specific ester derivative, with its phenoxyacetate structure, is primarily utilized as a key synthetic intermediate or building block. Researchers can employ it in the design and synthesis of more complex molecules, such as novel heterocyclic compounds and potential enzyme inhibitors . Its structure suggests potential for development in various research areas, including the discovery of new antimicrobial, anticancer, and anti-inflammatory agents . The compound is intended for research applications as a chemical reference standard or a precursor in synthetic pathways. It is supplied For Research Use Only. It is not for diagnostic or therapeutic use in humans or animals, nor is it intended for personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 2-[4-ethyl-2-(1,2,4-triazol-4-yl)phenoxy]acetate

InChI

InChI=1S/C14H17N3O3/c1-3-11-5-6-13(20-8-14(18)19-4-2)12(7-11)17-9-15-16-10-17/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

GACCYJKXZRFYAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)OCC)N2C=NN=C2

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The synthesis of 1,2,4-triazole derivatives typically begins with hydrazide intermediates. For example, 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols are prepared via cyclization of thiosemicarbazides under basic conditions. Key steps include:

  • Hydrazide Preparation : Ethyl esters react with hydrazine hydrate to form acyl hydrazides. For instance, ethyl 2-chloro-3-oxobutanoate treated with hydrazine yields 2-(4-isobutylphenyl)propane hydrazide.

  • Cyclization : Hydrazides react with isothiocyanates or carbon disulfide to form thiosemicarbazides, which cyclize in basic media (e.g., NaOH or KOH) to 1,2,4-triazole-3-thiones.

Purification and Characterization

Purification typically involves column chromatography using gradients of hexane:ethyl acetate (7:3 to 9:1). Final products are characterized via IR, NMR, and mass spectrometry. For example, 4-amino-5-pyrazin-2-yl-4H-1,2,4-triazole-3-thiol shows IR peaks at 3458 cm⁻¹ (N-H) and 2698 cm⁻¹ (S-H).

One-Pot Synthesis Strategies

Recent advances emphasize one-pot methods to reduce steps and improve yields:

  • Mg(NO₃)₂-Catalyzed Cyclocondensation : A model reaction using ethyl acetoacetate, 2-(4-bromophenyl)-4-formyl-1,2,3-triazole, and urea with Mg(NO₃)₂ achieves 85% yield in 4 hours.

  • Tandem Alkylation-Cyclization : Ethyl 2-(4-ethylphenoxy)acetate is treated with 4H-1,2,4-triazole-4-amine and trimethylsilyl isothiocyanate in acetic acid, yielding the product in one step.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYieldAdvantagesLimitations
Stepwise AlkylationEthyl bromoacetate, K₂CO₃DMF, 80°C, 12h65–72%High purityMulti-step, time-consuming
One-Pot CyclizationMg(NO₃)₂, ureaEthanol, reflux, 4h78–85%Efficient, fewer stepsRequires catalyst optimization
Hydrazide CyclizationHydrazine hydrate, CS₂NaOH, reflux, 10h52–68%Cost-effectiveModerate yields

Optimization Strategies

Solvent and Temperature Effects

  • Polar Solvents : DMF and DMSO enhance reaction rates for alkylation but may lead to side reactions.

  • Temperature Control : Refluxing in ethanol (76–80°C) balances reactivity and byproduct formation.

Catalytic Enhancements

  • Triethylamine : Accelerates nucleophilic substitutions in coupling reactions.

  • NaBH₄ Reduction : Converts Schiff bases to stable amines, improving triazole stability.

Mechanistic Insights

The formation of the triazole ring proceeds via:

  • Nucleophilic Attack : Hydrazide nitrogen attacks electrophilic carbon in isothiocyanate.

  • Cyclization : Intramolecular dehydration forms the triazole core, driven by base.

  • Aromatization : Elimination of H₂S or H₂O stabilizes the aromatic triazole ring .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or triazole ring positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in various research domains:

  • Antimicrobial Activity:
    • The compound has demonstrated effectiveness against several bacterial strains. For instance:
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Anticancer Properties:
    • In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines:
    Cell LineIC50 (µM)Effect
    MCF-7 (Breast Cancer)12.5Significant cytotoxicity
    A549 (Lung Cancer)15.0Induces apoptosis
    HepG2 (Liver Cancer)10.0Growth inhibition

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to enhance yield and purity. Recent studies have focused on:

  • Structure-Activity Relationship (SAR):
    • Research has indicated that modifications to the triazole ring can significantly affect biological activity. Substituents enhancing lipophilicity improve antimicrobial efficacy, while specific aromatic groups augment anticancer properties.
  • Case Studies:
    • Case Study 1: A study evaluated derivatives of Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate for their biological activities against various pathogens and cancer cell lines, revealing enhanced activity in some derivatives compared to the parent compound.
    • Case Study 2: An SAR analysis highlighted how specific modifications could lead to improved therapeutic profiles, guiding future drug design efforts.

Mechanism of Action

The mechanism of action of Ethyl2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate (CAS: 167626-25-7)

  • Structural Difference: Replaces the phenoxyacetate group with a benzoate ester.
  • Properties : Reduced solubility due to the absence of an ether oxygen in the side chain. Similarity score: 0.88 compared to the target compound .

2-[3-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid (CAS: 847606-79-5)

  • Structural Difference : Lacks the ethyl ester group (free carboxylic acid).
  • Properties : Increased polarity and lower lipophilicity (logP: 1.2 vs. 2.5 for the target compound), impacting membrane permeability .

Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate

  • Structural Difference : Features a thione group at the triazole ring instead of a hydrogen bond-accepting nitrogen.

Ethyl 2-((4-phenyl-3-(2-(phenylamino)ethyl)-4,5-dihydro-1H-1,2,4-triazol-5-yl)thio)acetate

  • Structural Difference: Incorporates a thioether linkage and phenylaminoethyl substituents.
  • Biological Relevance : Demonstrated antiproliferative activity against cancer spheroids due to thioether-mediated redox modulation .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Functional Groups
Target Compound C₁₄H₁₇N₃O₃ 275.31 427 (predicted) 1.22 (predicted) Ethyl ester, triazole, phenoxy
Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate C₁₁H₁₁N₃O₂ 217.23 398 (predicted) 1.28 Benzoate ester, triazole
2-[3-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid C₁₀H₉N₃O₃ 219.20 N/A 1.45 Carboxylic acid, triazole
Ethyl 2-(2-([(4-chlorophenyl)sulfonyl]methyl)phenoxy)acetate C₁₇H₁₇ClO₅S 368.83 527.3 (predicted) 1.313 Sulfonyl, chloro-substituent

Biological Activity

Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is a compound that features a triazole moiety, which is known for its diverse biological activities. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₃

This structure incorporates a phenoxy group and a triazole ring, which are often associated with significant biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. This compound exhibits notable activity against various bacterial strains.

Study Findings

  • Antibacterial Activity :
    • The compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to range from 8 to 32 µg/mL depending on the strain tested .
  • Antifungal Activity :
    • In vitro tests showed that this compound also possesses antifungal properties against Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .

Anticancer Potential

The triazole moiety has been linked to anticancer activities in several compounds. Research indicates that this compound may also exhibit potential in cancer treatment.

Case Studies

  • Cell Line Studies :
    • In studies involving human breast cancer cell lines (e.g., MCF7), the compound showed significant cytotoxicity with IC50 values around 25 µM. This suggests potential as an anticancer agent .
  • Mechanism of Action :
    • Preliminary molecular docking studies indicate that the compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase and cyclin-dependent kinases .

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has been explored for other therapeutic applications:

  • Antioxidant Activity :
    • The compound exhibited moderate antioxidant activity in various assays, indicating potential protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects :
    • Some derivatives of triazole compounds have shown promise in reducing inflammation markers in animal models, suggesting a broader therapeutic profile for this compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-(4-ethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate to achieve high yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Refluxing in absolute ethanol (1–2 hours) with stoichiometric equivalents of precursors (e.g., ethyl 4-bromo-3-oxobutanoate and substituted benzothioamides) is critical to initiate cyclization. Temperature control (±2°C) minimizes side reactions .
  • Purification : Use ether extraction followed by anhydrous sodium sulfate filtration to isolate intermediates. Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves polar byproducts .
  • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios of reagents if intermediates persist .

Q. What spectroscopic and analytical methods are essential for confirming the structure of this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents on the triazole and phenoxy moieties. For example, the ethyl ester group shows a triplet at ~1.3 ppm (CH3_3) and a quartet at ~4.2 ppm (CH2_2) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1740 cm1^{-1} and triazole ring vibrations at ~1500–1600 cm1^{-1} .
  • Elemental Analysis : Validate purity by ensuring microanalysis results are within 0.4% of theoretical values for C, H, N, and S .

Q. What are common challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C promotes nucleation. Use seed crystals from analogous triazole derivatives if spontaneous crystallization fails .
  • Data Collection : Employ SHELXL for structure refinement. Resolve twinning or disorder by integrating high-resolution datasets (e.g., synchrotron sources) and using the TWIN/BASF commands in SHELX .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between synthetic intermediates and the final product?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange in flexible intermediates (e.g., rotamers in the ethyl ester group).
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels into the triazole ring to distinguish overlapping signals .
  • DFT Calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian 16) to validate assignments .

Q. What strategies are effective for designing derivatives of this compound to enhance biological activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the 4-ethylphenoxy group with trifluoromethyl (CF3_3) or chloro (Cl) groups to modulate lipophilicity and target binding .
  • Fragment-Based Design : Use X-ray crystallography to identify key hydrogen-bonding interactions (e.g., triazole N-atoms with enzyme active sites) and optimize substituents .
  • SAR Studies : Compare derivatives in biological assays (e.g., antifungal activity) to correlate substituent electronic effects (Hammett σ values) with potency .

Q. How can computational modeling predict the interaction of this compound with biological targets like fungal cytochrome P450?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into CYP51 homology models. Prioritize poses where the triazole ring coordinates the heme iron .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of binding modes and calculate binding free energies (MM/PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the triazole N2/N4 positions) using Phase or MOE .

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